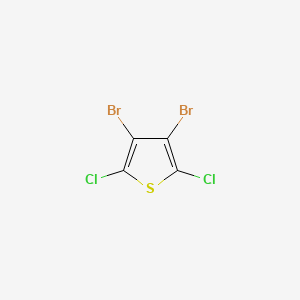

3,4-Dibromo-2,5-dichlorothiophene

Beschreibung

Contextualization of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene, a five-membered, sulfur-containing aromatic heterocycle with the chemical formula C₄H₄S, holds a significant position in the field of heterocyclic chemistry. wikipedia.orgrroij.com Its structure is analogous to benzene (B151609), and it exhibits aromatic character, which is evident from its participation in extensive substitution reactions. wikipedia.orgrroij.com Thiophene and its derivatives are not merely academic curiosities; they are crucial building blocks in the synthesis of a wide array of functional materials and biologically active molecules. wikipedia.orgrroij.comnih.gov

The significance of thiophene derivatives stems from their versatile chemical reactivity and their role as a bioisostere for the benzene ring. wikipedia.orgeprajournals.com This means that a benzene ring in a biologically active compound can often be replaced by a thiophene ring without a loss of the compound's activity. wikipedia.org This principle is exemplified in various pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org The incorporation of the thiophene nucleus can modify a molecule's physicochemical properties, such as solubility and metabolism, and enhance its interaction with biological receptors. nih.gov

From a chemical synthesis perspective, the thiophene ring readily undergoes electrophilic aromatic substitution reactions like halogenation and sulfonation, demonstrating higher reactivity than benzene in these transformations. eprajournals.comnih.gov This reactivity, coupled with the ability to functionalize the ring at specific positions, makes thiophene derivatives invaluable intermediates in organic synthesis. nih.govnih.gov They serve as precursors for a diverse range of products, from pharmaceuticals and agrochemicals to advanced materials like organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). wikipedia.orgnih.govnih.gov

Table 1: Comparison of Thiophene and Benzene

| Property | Thiophene | Benzene |

|---|---|---|

| Chemical Formula | C₄H₄S | C₆H₆ |

| Molar Mass | 84.14 g/mol wikipedia.org | 78.11 g/mol |

| Boiling Point | 84 °C (183 °F; 357 K) wikipedia.org | 80.1 °C (176.2 °F; 353.2 K) |

| Nature | Heterocyclic Aromatic wikipedia.orgrroij.com | Aromatic Hydrocarbon |

| Reactivity | More reactive towards electrophilic substitution nih.gov | Less reactive towards electrophilic substitution |

Rationale for Research on Highly Halogenated Thiophenes

The introduction of halogen atoms onto the thiophene ring gives rise to halogenated thiophenes, a class of compounds that has garnered considerable research interest. Halogenation not only serves as a method to introduce reactive sites for further chemical modifications but also fundamentally alters the electronic, structural, and biological properties of the parent thiophene molecule. nih.gov This strategic modification is a key reason for the high demand for halogenated heterocycles in various scientific and industrial fields. nih.gov In fact, a significant percentage of commercially manufactured drugs contain or are synthesized using halogens due to their versatility. nih.gov

Research into highly halogenated thiophenes is driven by their unique applications in materials science and medicinal chemistry. In the realm of organic electronics, halogenated thiophenes are utilized as solvent additives to control the morphology of the active layer in organic solar cells, leading to enhanced efficiency and performance. rsc.orgrsc.org For instance, halogenated thiophene additives can improve the crystallinity and phase separation in donor-acceptor blends, which are crucial for efficient exciton (B1674681) dissociation and charge transport. rsc.orgrsc.org

Furthermore, the specific placement of multiple halogen atoms on the thiophene core allows for precise tuning of the molecule's properties. This is particularly important in the design of advanced materials where properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels need to be finely controlled. The development of environmentally friendly, high-yield synthesis methods for halogenated thiophenes, such as copper-mediated halocyclization, further facilitates research and application in this area. nih.govnih.gov The resulting halogenated compounds serve as versatile intermediates for creating more complex molecular architectures with tailored functionalities.

Table 2: Applications of Halogenated Thiophenes

| Field | Application | Rationale | References |

|---|---|---|---|

| Materials Science | Solvent additives in organic solar cells | Mediate morphology, improve crystallinity, and enhance power conversion efficiency. | rsc.orgrsc.org |

| Organic Synthesis | Reactive intermediates | Halogen atoms act as leaving groups or direct further substitutions for building complex molecules. | nih.govmdpi.com |

| Medicinal Chemistry | Antihistamine agents | Halogenation can enhance biological activity and receptor binding. | acs.org |

Overview of 3,4-Dibromo-2,5-dichlorothiophene as a Strategic Building Block

Among the class of highly halogenated thiophenes, This compound stands out as a particularly valuable and strategic building block in advanced organic synthesis. This fully substituted thiophene, featuring bromine atoms at the 3- and 4-positions and chlorine atoms at the 2- and 5-positions, offers a unique combination of reactivity and stability.

The primary utility of this compound lies in its application in cross-coupling reactions, most notably the Suzuki cross-coupling reaction. mdpi.comresearchgate.net In these reactions, the bromine atoms at the 3- and 4-positions are selectively replaced by aryl groups from various arylboronic acids, while the chlorine atoms at the 2- and 5-positions typically remain intact. mdpi.com This selective reactivity allows for the synthesis of a diverse range of 3,4-diaryl-2,5-dichlorothiophene derivatives. mdpi.comresearchgate.net

These resulting biaryl-substituted thiophenes are of significant interest due to their extended π-conjugated systems, which can give rise to valuable photophysical properties. Research has shown that these derivatives have potential applications as nonlinear optical (NLO) materials. mdpi.comresearchgate.net NLO materials are crucial for technologies such as optical data storage and information processing. The ability to start from a commercially available, well-defined building block like this compound and synthetically elaborate it into complex, functional molecules underscores its strategic importance in the development of advanced organic materials. mdpi.com

Table 3: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 40477-45-0 | chemeo.comchemicalbook.com |

| Molecular Formula | C₄Br₂Cl₂S | mdpi.com |

| Molecular Weight | 310.83 g/mol | chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 4.6 | chemeo.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dibromo-2,5-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2Cl2S/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDQDBHWDGWKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1Br)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426731 | |

| Record name | 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40477-45-0 | |

| Record name | 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dibromo 2,5 Dichlorothiophene and Its Derivatives

Established Synthetic Routes to 3,4-Dibromo-2,5-dichlorothiophene

The synthesis of halogenated thiophenes is a significant area of research due to their utility as building blocks in materials science and medicinal chemistry. jcu.edu.au The specific compound, this compound, is a tetra-substituted thiophene (B33073), and its synthesis involves controlled halogenation processes.

The halogenation of thiophene is a facile reaction that can occur rapidly even at low temperatures. iust.ac.ir The synthesis of polysubstituted thiophenes like this compound can be approached through sequential halogenation.

One potential pathway begins with the selective bromination of thiophene at the 2 and 5 positions, which can be achieved under controlled conditions. iust.ac.ir Subsequent chlorination of the resulting 2,5-dibromothiophene (B18171) would need to be directed to the 3 and 4 positions. However, direct halogenation of a thiophene ring often leads to a mixture of products, making purification challenging. google.com

A more controlled approach involves starting with a pre-functionalized thiophene. For instance, starting with 3,4-dibromothiophene (B32776), which can be synthesized from the debromination of 2,3,4,5-tetrabromothiophene using a zinc powder and acetic acid reduction system, allows for more specific subsequent halogenation. kyushu-u.ac.jpgoogle.com The 3,4-dibromothiophene can then be chlorinated at the vacant 2 and 5 positions.

Alternatively, starting with 2,5-dichlorothiophene (B70043), which can be prepared from the chlorination of 2-chlorothiophene, provides another route. google.com The subsequent bromination of 2,5-dichlorothiophene would then yield the target molecule. The reactivity of the thiophene ring is influenced by the existing substituents, which directs the position of incoming halogens.

The development of scalable manufacturing routes for substituted thiophenes is crucial for their application in various industries. researchgate.netbeilstein-journals.org For halogenated thiophenes, several strategies have been explored to enable larger-scale production.

One approach involves a one-pot bromination/debromination procedure, which has been successfully applied to produce 2,4-dibromo-3-methylthiophene (B6597321) from 3-methylthiophene. researchgate.net This method avoids the isolation of intermediate products, making the process more efficient. beilstein-journals.org

Another scalable method is vapor phase chlorination. For example, 3,4,5-trichloro-2-thiophenenitrile has been synthesized on a multi-kilogram scale by reacting 2-thiophenecarbonitrile (B31525) with chlorine gas at high temperatures. beilstein-journals.org Such high-temperature gas-phase reactions can be suitable for industrial production.

For the introduction of functional groups, methods like Grignard metallation followed by carbonation with CO2, or palladium-catalyzed carbonylation under CO pressure, are employed. researchgate.netbeilstein-journals.org These methods allow for the conversion of halogenated thiophenes into carboxylic acid derivatives, which are versatile building blocks for more complex molecules. researchgate.netbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura cross-coupling, in particular, is widely used due to its versatility and tolerance of various functional groups. nih.gov

The Suzuki cross-coupling reaction provides an efficient method for the synthesis of biaryl compounds by reacting an aryl halide with an organoboronic acid in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valuable for creating complex molecular architectures from simpler precursors.

A series of novel 3,4-biaryl-2,5-dichlorothiophene derivatives have been efficiently synthesized in a one-pot reaction via a palladium-catalyzed Suzuki cross-coupling. mdpi.com In this process, this compound is coupled with various arylboronic acids to produce the desired biaryl products in moderate to good yields. mdpi.com To the best of current knowledge, the synthesis of these specific derivatives using this method had not been previously investigated. mdpi.com The resulting compounds, with their extended conjugation, have been studied for their potential applications in fields such as nonlinear optics. mdpi.com

The success of the Suzuki cross-coupling reaction is highly dependent on the optimization of reaction conditions, including the choice of catalyst, base, solvent, and temperature. covasyn.com For the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives, a specific set of conditions has been found to be effective.

The catalyst system typically employed is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) at a concentration of 4 mol%. mdpi.com Potassium phosphate (B84403) (K3PO4) is used as the base. mdpi.com The reaction is generally carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water, at a temperature of 90 °C for 12 hours. nih.govmdpi.com These conditions have been shown to promote the formation of the desired products in moderate to good yields. mdpi.com The choice of solvent is crucial, as it affects the solubility of the reagents, which in turn influences the reaction yield. nih.gov The use of a biphasic system with a base is a common feature of Suzuki reactions. harvard.edu

Table 1: Optimized Reaction Conditions for Suzuki Cross-Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Reactant 1 | This compound (1 mmol) | mdpi.com |

| Reactant 2 | Arylboronic acids (2 mmol) | mdpi.com |

| Catalyst | Pd(PPh3)4 (4 mol%) | mdpi.com |

| Base | K3PO4 (1.75 mmol) | mdpi.com |

| Solvent | Solvent/Water (4:1) | mdpi.com |

| Temperature | 90 °C | mdpi.com |

| Time | 12 h | mdpi.com |

Suzuki Cross-Coupling for Carbon-Carbon Bond Formation

Scope and Limitations with Diverse Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an organohalide with an organoboron species, typically an arylboronic acid, catalyzed by a palladium complex. wikipedia.orgnih.gov This method is valued for its tolerance of a wide range of functional groups, use of relatively mild reaction conditions, and the low toxicity of its boron-containing byproducts. nih.gov

The scope of the Suzuki-Miyaura reaction extends to various dibromothiophenes, allowing for the synthesis of diarylthiophenes. nih.gov The reaction's success and yield can be influenced by the choice of catalyst, base, and solvent system. For instance, the coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been optimized using Pd(PPh₃)₄ as a catalyst and potassium phosphate as a base, achieving good yields. nih.gov The use of aqueous solvent systems can be advantageous for dissolving the boronic acid reagents and is considered more environmentally friendly. wikipedia.org

However, the reaction has limitations. Steric hindrance on either the arylboronic acid or the thiophene substrate can significantly impact the reaction rate and yield. Highly substituted or sterically demanding arylboronic acids may couple with lower efficiency. beilstein-journals.org Furthermore, the electronic properties of the arylboronic acid play a role; electron-donating or electron-withdrawing groups on the aryl ring can alter its reactivity. In the case of polyhalogenated thiophenes like this compound, the electronic deactivation of the ring and the potential for multiple reactive sites (both bromine and chlorine atoms) present challenges. The relative reactivity of C-Br versus C-Cl bonds under Suzuki conditions (typically C-Br is more reactive) allows for potential regioselective coupling, but controlling mono- versus di-substitution requires careful optimization of reaction conditions, such as the stoichiometry of the boronic acid. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling with Dibromothiophenes

| Thiophene Substrate | Arylboronic Acid | Catalyst / Base | Solvent | Product | Yield (%) | Reference |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 3-Hexyl-2,5-diphenylthiophene | 85 | nih.gov |

| 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 3-Hexyl-2,5-bis(4-methoxyphenyl)thiophene | 82 | nih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | Mono-, di-, and tri-arylated products | Variable | beilstein-journals.org |

This table presents data for structurally related compounds to illustrate the scope of the Suzuki-Miyaura reaction.

Stille Coupling and Other Transition Metal-Catalyzed Cross-Coupling Strategies

The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organotin compound (stannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups, making it highly effective for the synthesis of complex molecules. uwindsor.ca The reaction mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

For polyhalogenated thiophenes, the Stille reaction offers a versatile route for functionalization. The reactivity of the different halogens can be exploited for selective coupling. Additives such as copper(I) salts (e.g., CuI) can significantly accelerate the reaction rate. harvard.edu The choice of ligands on the palladium catalyst is also crucial, with sterically hindered, electron-rich phosphine (B1218219) ligands often enhancing the coupling efficiency. harvard.edu

Beyond Suzuki and Stille reactions, other transition metal-catalyzed cross-coupling strategies are also employed for functionalizing thiophenes. These include:

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the nucleophile and is typically catalyzed by palladium or nickel complexes. uwindsor.ca

Negishi Coupling: In this method, an organozinc reagent is coupled with an organohalide, catalyzed by nickel or palladium. uwindsor.ca

These methods provide alternative pathways for C-C bond formation, each with its own substrate scope and functional group compatibility, thereby expanding the synthetic toolkit available for modifying complex substrates like this compound.

Functionalization Reactions of the Thiophene Core

Direct modification of the thiophene ring itself provides another major avenue for synthesizing derivatives.

Electrophilic Substitution Reactions (e.g., Nitration, Acylation)

Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. However, for a substrate like this compound, the thiophene ring is heavily substituted with electron-withdrawing halogen atoms. This severely deactivates the ring towards electrophilic attack, making such reactions challenging.

Nitration: Despite the deactivation, nitration can sometimes be achieved under harsh conditions. For instance, nitration of 2,5-dihalogenated benzenes often requires potent nitrating agents like a mixture of nitric acid and sulfuric acid. google.com Applying such conditions to polyhalogenated thiophenes can lead to the introduction of nitro groups, though yields may be low and side reactions prevalent.

Acylation: Friedel-Crafts acylation, the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, is a common method for introducing ketone functionalities. google.comgoogle.com Catalysts like aluminum chloride or stannic chloride are typically used. google.com However, the high reactivity of these catalysts can lead to the decomposition of sensitive substrates like thiophene. google.com For deactivated thiophenes, the reaction is even more difficult. Milder catalysts, such as certain zeolites, have been developed to improve yields and selectivity in thiophene acylation, but the extreme deactivation of a tetrachlorobromothiophene makes successful Friedel-Crafts acylation unlikely under standard conditions. researchgate.net

Directed Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy that overcomes the regioselectivity and reactivity challenges associated with electrophilic substitution on substituted aromatics. wikipedia.org The method relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium), directing the deprotonation to the adjacent ortho-position. wikipedia.orguwindsor.caorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org

For thiophenes, heteroatom-containing substituents can act as DMGs. Even without a classical DMG, the inherent acidity of the α-protons (at positions 2 and 5) of thiophene makes them susceptible to deprotonation (lithiation). uwindsor.ca In a polysubstituted thiophene, a strategically placed DMG can direct metalation to a specific, otherwise unreactive, position. This approach allows for the sequential and controlled introduction of substituents, providing access to complex, highly functionalized thiophene derivatives that are inaccessible through classical electrophilic substitution routes. uwindsor.caacs.org

Oxidative Cycloaddition Reactions (e.g., Thiophene S-Oxides, S,S-Dioxides in Anthraquinone (B42736) Synthesis)

Thiophenes can act as dienes in Diels-Alder type reactions, particularly when activated. One method involves the in situ oxidation of the thiophene sulfur atom to a thiophene S-oxide. While thiophenes themselves are often unreactive, the corresponding S-oxides are highly reactive dienes that can undergo cycloaddition with various dienophiles. sciforum.netmdpi.com

This strategy has been effectively employed in the synthesis of halogenated anthraquinones. sciforum.net In this process, a halogenated thiophene is reacted with a 1,4-naphthoquinone (B94277) in the presence of an oxidizing agent, such as meta-chloroperbenzoic acid (m-CPBA). The m-CPBA oxidizes the thiophene to its S-oxide intermediate, which then undergoes a cycloaddition reaction with the naphthoquinone. The initial cycloadduct subsequently loses the SO-bridge upon aromatization to form the anthraquinone skeleton. sciforum.netmdpi.com This method provides a direct route to substituted anthraquinones from readily available halogenated thiophenes, including both brominated and chlorinated derivatives. sciforum.netmdpi.com Although yields can be moderate, this approach is a valuable tool for constructing complex polycyclic aromatic systems. mdpi.com

Table 2: Oxidative Cycloaddition for Anthraquinone Synthesis

| Thiophene Substrate | Dienophile | Oxidizing Agent | Product | Yield (%) | Reference |

| 2,5-Dibromothiophene | 1,4-Naphthoquinone | m-CPBA | 1,4-Dibromoanthraquinone | 25 | mdpi.com |

| 2-Bromothiophene | 1,4-Naphthoquinone | m-CPBA | 1-Bromoanthraquinone | 29 | mdpi.com |

| 2,5-Dichlorothiophene | 1,4-Naphthoquinone | m-CPBA | 1,4-Dichloroanthraquinone | 28 | mdpi.com |

This table illustrates the application of oxidative cycloaddition to various halogenated thiophenes.

Advanced Spectroscopic and Structural Characterization of 3,4 Dibromo 2,5 Dichlorothiophene and Its Derivatives

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

While a specific single-crystal X-ray diffraction study for 3,4-Dibromo-2,5-dichlorothiophene is not widely available in the public domain, the solid-state architecture of polyhalogenated aromatic compounds is well-understood and governed by predictable noncovalent interactions. For halogenated thiophenes, crystal packing is significantly influenced by halogen bonding and π–π stacking interactions.

Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, multiple types of halogen bonds are expected to dictate the supramolecular assembly. These include interactions between the bromine and chlorine atoms of one molecule and the sulfur atom or the electron-rich π-system of an adjacent thiophene (B33073) ring. The strength of these interactions can influence molecular packing, leading to specific motifs like herringbone or layered structures.

Studies on other hexasubstituted aromatic synthons and halogenated molecules demonstrate that C−X···O, C−X···N, and C−X···X (where X is a halogen) interactions are crucial in forming extended 2D and 3D networks. mdpi.com For instance, in functionality-rich aromatic compounds, halogen bonds have been shown to create intricate, woven supramolecular sheets. mdpi.com The interplay between the different halogens (bromine and chlorine) on the thiophene ring would lead to a complex and highly organized crystal lattice, stabilizing the solid-state architecture. Hirshfeld surface analysis of analogous compounds is often used to visualize and quantify these intermolecular contacts.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures in solution.

¹H NMR: Due to the complete substitution of all hydrogen atoms on the thiophene ring with bromine and chlorine, this compound does not produce a ¹H NMR spectrum. The absence of signals in a ¹H NMR spectrum is a key characteristic of this perhalogenated compound.

¹³C NMR: In contrast, ¹³C NMR spectroscopy provides valuable structural information. The molecule possesses a C2 axis of symmetry, rendering the C2 and C5 carbons chemically equivalent, and the C3 and C4 carbons also equivalent to each other. Consequently, the proton-decoupled ¹³C NMR spectrum is expected to exhibit only two distinct signals.

The chemical shifts of these carbon atoms are significantly influenced by the attached halogens. Halogens exert a strong inductive effect, which generally deshields the directly attached carbon atom, shifting its resonance downfield. The "heavy atom effect" of bromine can also influence chemical shifts, particularly for the carbon to which it is bonded. nih.gov Based on substituent effects in halogenated benzenes and heterocycles, the chemical shifts for this compound can be predicted. nih.govlibretexts.orgrsc.org The carbons bonded to chlorine (C2/C5) are expected to appear at a different chemical shift than those bonded to bromine (C3/C4).

| Carbon Position | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 / C5 | ~120 - 130 | Attached to chlorine; significant deshielding effect. |

| C3 / C4 | ~110 - 120 | Attached to bromine; influenced by inductive and heavy atom effects. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and to study the fragmentation patterns of a compound, which can confirm its structure. The mass spectrum of this compound provides a clear confirmation of its elemental composition. nist.gov

The molecular weight of this compound is 310.82 g/mol . nist.gov A key feature in its mass spectrum is the complex molecular ion (M⁺) peak cluster. This complexity arises from the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of two bromine and two chlorine atoms results in a characteristic pattern of isotopic peaks for the molecular ion.

Upon electron ionization, the molecular ion undergoes fragmentation. Common fragmentation pathways for halogenated aromatic compounds involve the sequential loss of halogen atoms (as radicals) or molecules. nih.govyoutube.com For this compound, the fragmentation would likely proceed through the loss of Br· or Cl· radicals.

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 310 (cluster) | [C₄Br₂Cl₂S]⁺ | Molecular Ion (base peak reflects the most abundant isotopes) |

| 275 (cluster) | [C₄Br₂ClS]⁺ | Loss of a chlorine radical (M - Cl) |

| 231 (cluster) | [C₄BrCl₂S]⁺ | Loss of a bromine radical (M - Br) |

| 196 (cluster) | [C₄BrClS]⁺ | Loss of one bromine and one chlorine radical (M - Br - Cl) |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. An IR spectrum for this compound is available in the NIST Chemistry WebBook. nist.gov

The vibrational spectrum of a substituted thiophene is characterized by several key regions:

C=C Stretching Vibrations: The aromatic C=C stretching modes within the thiophene ring typically appear in the region of 1350–1550 cm⁻¹. iosrjournals.org

C-S Stretching Vibrations: The vibrations involving the carbon-sulfur bonds of the thiophene ring are generally found in the 600–860 cm⁻¹ range. iosrjournals.orgresearchgate.net

C-Halogen Stretching Vibrations: The C-Cl and C-Br stretching modes are characteristic and appear in the lower frequency region of the spectrum. C-Cl stretches are typically observed between 600 and 800 cm⁻¹, while the heavier C-Br bond vibrates at a lower frequency, usually in the 500–650 cm⁻¹ range.

Because FT-IR and Raman spectroscopy are governed by different selection rules, they provide complementary information. sci-hub.st Vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice-versa. Together, they allow for a more complete assignment of the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For conjugated systems like thiophene, the primary absorption in the UV-Vis region corresponds to π → π* transitions. nih.gov The π-electrons in the aromatic ring are excited from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital.

Unsubstituted thiophene exhibits a strong π → π* absorption band around 231 nm. The introduction of substituents onto the thiophene ring can significantly alter the absorption spectrum. Halogens, acting as auxochromes, typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the interaction of the lone pair electrons on the halogens with the π-system of the thiophene ring, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the cumulative effect of four halogen substituents would be expected to shift the absorption maximum to a significantly longer wavelength compared to unsubstituted thiophene, likely into the 250-280 nm range. The exact position of the absorption maximum (λmax) would provide information about the electronic structure of the molecule. nih.govbiointerfaceresearch.com

Computational and Theoretical Investigations of 3,4 Dibromo 2,5 Dichlorothiophene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has been employed as a powerful tool to investigate the electronic structure of 3,4-Dibromo-2,5-dichlorothiophene. mdpi.com Computational studies have utilized specific functionals and basis sets to achieve accurate predictions of its molecular properties.

In a notable study focused on the synthesis of 3,4-biaryl-2,5-dichlorothiophenes, the starting material, this compound, was computationally analyzed. mdpi.com The calculations were performed using the Gaussian 09 software package. mdpi.com The methodology involved the PBE0 hybrid functional, which combines the Perdew-Burke-Ernzerhof exchange-correlation functional with a portion of the exact Hartree-Fock exchange. mdpi.com To account for dispersion forces, which are crucial for non-covalent interactions, Grimme's empirical D3 correction with Becke-Johnston damping (D3BJ) was applied. mdpi.com A robust triple-ζ basis set, Def2-TZVP, was used for all calculations, ensuring a high level of accuracy. mdpi.com The influence of the solvent environment (1,4-dioxane) was modeled using the Polarizable Continuum Model (PCM) with the integral equation formalism variant (IEFPCM). mdpi.com

Geometry Optimization and Conformational Analysis

To determine the most stable three-dimensional structure of this compound, geometry optimization is a critical first step. This process computationally finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

For this compound, a relaxed potential energy surface (PES) scan was conducted to identify the minimum energy structure. mdpi.comresearchgate.net This method systematically explores the molecule's conformational space to locate the most stable geometry. The optimization was performed at the PBE0-D3BJ/def2-SVP/SMD(1,4-dioxane) level of theory. mdpi.com To confirm that the optimized structure was a true energy minimum and not a transition state, harmonic force constant calculations were performed, which showed the absence of any imaginary frequencies. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other species. youtube.com For this compound, FMO analysis has been performed to explain its reactivity, particularly its role as a substrate in cross-coupling reactions. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. mdpi.com

In computational studies of this compound and its derivatives, the HOMO-LUMO gap was calculated to understand the effect of substituents on the thiophene (B33073) ring. researchgate.netresearchgate.net While the specific energy values for the parent this compound are presented in comparative tables within these studies, the analysis often focuses on the changes observed upon substitution. researchgate.netresearchgate.net The relatively large gap of the parent compound indicates its stability, while its functionalization in Suzuki coupling reactions highlights the reactivity of the C-Br bonds over the C-Cl bonds, a feature that FMO analysis helps to explain. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Value (kcal/mol) |

|---|

| HOMO-LUMO Gap (ΔE) | Data not explicitly provided in the searched literature for the parent compound alone. |

Note: While the HOMO-LUMO gap for various derivatives of this compound are reported, the specific value for the unsubstituted parent compound was used as a baseline and not explicitly stated in the main text or tables of the available research. researchgate.netresearchgate.net

The spatial distribution of the frontier orbitals reveals the most likely sites for nucleophilic and electrophilic attack. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com

For halogenated thiophenes, the HOMO is typically localized on the thiophene ring, indicating it is the primary site of electron donation. The LUMO, however, is often distributed along the carbon-halogen bonds. In the case of this compound, the analysis of its FMOs is essential for understanding why the carbon-bromine bonds are more reactive than the carbon-chlorine bonds in reactions like the Suzuki cross-coupling. mdpi.com The lower bond energy of the C-Br bond compared to the C-Cl bond is reflected in the FMO analysis, which shows a greater contribution of the bromine atoms to the LUMO, making these sites more susceptible to oxidative addition by a palladium catalyst, thereby initiating the cross-coupling cycle. mdpi.com

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. It illustrates regions of negative electrostatic potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and susceptible to nucleophilic attack.

While MESP analysis is a common tool for studying halogenated aromatics, specific MESP maps for this compound were not available in the primary literature reviewed. However, for similar halogenated compounds, MESP analysis typically reveals negative potential above the π-system of the aromatic ring and positive potentials (known as sigma-holes) on the halogen atoms, which are crucial for understanding halogen bonding interactions.

Density of States (DOS) Analysis

Detailed Density of States (DOS) plots specifically for this compound were not found in the surveyed scientific literature. This type of analysis is more commonly performed for extended solid-state systems or larger molecular aggregates.

Prediction of Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial for predicting how a molecule will behave in a chemical reaction. mdpi.com Key descriptors include chemical hardness (η) and the electrophilicity index (ω).

Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration. nih.gov A high value of η indicates a "hard" molecule, which is more stable and less reactive, while a low value signifies a "soft" molecule that is more prone to reaction. mdpi.com

Electrophilicity Index (ω) measures the ability of a species to accept electrons. researchgate.net It quantifies the stabilization in energy when the system acquires additional electronic charge from the environment. nih.govresearchgate.net A high electrophilicity index characterizes a strong electrophile, a species that readily accepts electrons. scielo.org.mx

To illustrate how these descriptors are applied, we can look at computational studies on other thiophene derivatives. For a series of thiophene sulfonamides, DFT calculations were used to determine their chemical hardness and electrophilicity index from the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The following table shows representative reactivity descriptors calculated for various molecules, illustrating the range and application of these concepts.

Table 1: Example Reactivity Descriptors for Various Compounds (Illustrative Data)

| Compound Class | Chemical Hardness (η) [eV] | Electrophilicity Index (ω) [eV] | Reference |

|---|---|---|---|

| Thiophene Sulfonamide Derivatives | Data not specified in abstract | Data not specified in abstract | mdpi.com |

| Dioxin Derivatives (e.g., TCDD) | Calculated but not specified in abstract | Calculated but not specified in abstract | capes.gov.br |

| Aldehydes (e.g., Formaldehyde) | Calculated from I & A | Calculated from μ & η | scielo.org.mx |

Theoretical Studies of Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the supramolecular chemistry and crystal packing of halogenated thiophenes. These interactions, though weaker than covalent bonds, are highly directional and play a critical role in crystal engineering and materials science.

Halogen bonding (XB) is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on another molecule. unimi.it This interaction is explained by the presence of a region of positive electrostatic potential, known as a σ-hole , on the halogen atom opposite to the covalent bond. nih.gov The strength of this interaction generally follows the trend I > Br > Cl > F. unimi.it

The C-X···N halogen bond is a classic example of this interaction, crucial in the self-assembly of many crystal structures. Theoretical studies on 5-(4-pyridyl)-2-halothiophenes (where X = Cl, Br, I) have shown that these molecules form one-dimensional polymeric chains in the solid state, driven by C-X···N interactions between the halogen atom at the C2 position of the thiophene ring and the nitrogen atom of the pyridyl group on an adjacent molecule. acs.org

Density Functional Theory (DFT) calculations have been used to quantify the strength of these bonds. The interaction energies (ΔEint) for these C-X···N bonds were found to vary significantly depending on the halogen atom involved. acs.org

More complex halogen bonding motifs have also been investigated computationally. Studies involving interactions between halothiophenes (acting as halogen bond acceptors, X') and powerful halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) (Dipfb) or N-iodosuccinimide (NIS) reveal a range of interaction energies. acs.org

Two primary types of interactions were characterized:

C/N–I···X′ (where X′ = Cl, Br, I): These interactions, where the halogen on the thiophene acts as the acceptor, are generally weaker.

C/N–I···NPy: These interactions, where a pyridine (B92270) nitrogen acts as the acceptor, are significantly stronger.

The calculated interaction energies (ΔEint) from DFT studies highlight this difference in strength. acs.org

Table 2: DFT Calculated Interaction Energies (ΔEint) for Halogen Bonds in Halothiophene Systems

| Interaction Type | System | Interaction Energy (ΔEint) Range (kJ mol−1) | Reference |

|---|---|---|---|

| C–X···NPy | 5-(4-pyridyl)-2-halothiophenes | -5.4 to -19.6 | acs.org |

| C–I···X′ (X' = Cl, Br, I) | Halothiophenes with Dipfb | -4.4 to -7.5 | acs.org |

| N–I···NPy | Pyridylthiophenes with NIS | -26.3 to -56.0 | acs.org |

The concept of the σ-hole is central to understanding the strength and directionality of halogen bonds. The σ-hole is a region of depleted electron density on a covalently-bonded halogen atom, located on the extension of the covalent bond, which often results in a positive electrostatic potential. nih.gov The magnitude of this positive potential (VS,max) is a key descriptor for the strength of the halogen bond donor. acs.org

In halogenated thiophenes, the nature of the substituents on the thiophene ring significantly influences the σ-hole potential. Electron-withdrawing groups attached to the thiophene ring increase the positive potential of the σ-hole on the halogen atoms, making them stronger halogen bond donors. For instance, in the 2-halothiophene series, the VS,max value on a C2-chlorine atom increases as the substituent at the C5 position becomes more electron-withdrawing (e.g., pyridyl > chloro > hydrogen). acs.org This tuning of the σ-hole is a powerful tool in designing supramolecular structures. For this compound, the presence of four electron-withdrawing halogens would be expected to create significant positive σ-holes on both the bromine and chlorine atoms, making them potential sites for halogen bonding.

Besides halogen bonding, other non-covalent interactions play a role in the crystal packing of halogenated thiophenes.

π-π Stacking: The aromatic thiophene ring can participate in π-π stacking interactions, which are crucial for stabilizing porous supramolecular frameworks and influencing the electronic properties of materials. nih.govnih.gov These interactions involve the stacking of aromatic rings on top of each other.

C–H···π Interactions: In halogenated thiophenes that possess C-H bonds, these can interact with the π-system of adjacent molecules. These interactions are often competitive with halogen bonds in directing the assembly of crystal structures. acs.org It is important to note that this compound itself lacks C-H bonds and therefore cannot act as a C-H donor in such interactions, though its π-system could act as an acceptor.

Halogen Bonding Interactions in Halothiophene Scaffolds

Computational Prediction of Optical Properties

The optical behavior of a molecule, particularly its response to an external electric field such as that from a high-intensity laser, can be described by its polarizability and hyperpolarizabilities. These properties are crucial in determining the potential of a material for applications in areas like optical switching, frequency conversion, and data storage.

First Hyperpolarizability (βo) for Nonlinear Optical (NLO) Response

The first hyperpolarizability (βo) is a key tensor quantity that quantifies the second-order NLO response of a molecule. A large βo value is a primary indicator of a material's potential for applications such as second-harmonic generation (SHG), where light of a particular frequency is converted to light of double that frequency.

Computational studies on thiophene derivatives have become increasingly common to predict their NLO properties. For instance, research on 3,4-biaryl-2,5-dichlorothiophene derivatives, which are synthesized from this compound, has utilized DFT calculations to explore their NLO potential. mdpi.comresearchgate.net In these studies, the first hyperpolarizability is calculated to assess the impact of different aryl substituents on the NLO response. mdpi.com

Although a specific value for this compound is not provided, a hypothetical data table based on typical computational outputs for similar small organic molecules is presented below for illustrative purposes. The values would be expressed in atomic units (a.u.).

| Computational Parameter | Hypothetical Value (a.u.) |

| β_xxx | Data not available |

| β_xyy | Data not available |

| β_xzz | Data not available |

| β_yyy | Data not available |

| β_yzz | Data not available |

| β_yxx | Data not available |

| β_zzz | Data not available |

| β_zxx | Data not available |

| β_zyy | Data not available |

| βo (Total First Hyperpolarizability) | Data not available |

This table is for illustrative purposes only, as specific computational data for this compound was not found in the reviewed literature.

The investigation into the NLO properties of derivatives of this compound underscores the importance of this compound as a building block for advanced optical materials. mdpi.com Future computational studies focusing specifically on this compound would be invaluable in providing a baseline understanding of its intrinsic NLO response and further guiding the rational design of new, high-performance NLO materials.

Applications of 3,4 Dibromo 2,5 Dichlorothiophene and Its Derivatives in Advanced Materials

Precursors for Conjugated Polymers and Oligomers

3,4-Dibromo-2,5-dichlorothiophene serves as a key monomer for the synthesis of conjugated polymers and oligomers, which are foundational materials for organic electronics. The bromine and chlorine atoms provide multiple reactive sites for various polymerization reactions, enabling the construction of precisely defined polymer backbones.

Dehalogenative polycondensation is a powerful method for synthesizing polythiophenes. In this process, the halogen atoms on the thiophene (B33073) monomer are removed, and the resulting radical or organometallic species couple to form the polymer chain. Nickel-catalyzed cross-coupling reactions, such as Grignard Metathesis (GRIM) polymerization, are particularly effective for this purpose. The process typically involves the reaction of a dihalo-thiophene monomer with a Grignard reagent in the presence of a nickel catalyst, like Ni(dppp)Cl2. rsc.org This method can proceed in a chain-growth polymerization mechanism, allowing for the synthesis of π-conjugated polymers with controlled molecular weight and low polydispersity. core.ac.uk

Nickel-catalyzed deprotonative C–H coupling polycondensation is another atom-economical approach, which can produce head-to-tail type poly(3-substituted thiophen-2,5-diyl)s. core.ac.uk This type of polymerization can even proceed in a living manner, enabling the creation of block copolymers through the sequential addition of different monomers. core.ac.ukkobe-u.ac.jp The choice of ligand for the nickel catalyst, such as dppp (1,3-bis(diphenylphosphino)propane), is crucial as it can influence the selectivity and efficiency of the polymerization. kobe-u.ac.jp

Table 1: Examples of Nickel-Catalyzed Polycondensation for Thiophene-Based Polymers

| Monomer | Catalyst/Reagent | Polymer Type | Key Feature |

|---|---|---|---|

| 2,5-Dibromo-3-(5-octyl-thienylene-vinyl)-thiophene | Methylmagnesium bromide / Ni(dppp)Cl2 | Side-chain conjugated polymer | Synthesis via Grignard Metathesis method. rsc.org |

| 2-bromo-3-hexylthiophene | Nickel catalyst / (2,2,6,6-tetramethylpiperidin-1-yl)magnesium | Regioregular poly(3-hexylthiophene) | Dehydrobrominative polycondensation at room temperature. kobe-u.ac.jp |

This table is generated based on data from the text to illustrate reaction types.

Direct Arylation Polycondensation (DAP) has emerged as a more sustainable and efficient alternative to traditional cross-coupling reactions like Suzuki or Stille couplings. rsc.orgmdpi.com DAP avoids the need for pre-functionalized organometallic monomers and reduces metal-containing waste. core.ac.uk This method involves the direct coupling of C-H bonds with C-halogen bonds, typically catalyzed by palladium complexes. mdpi.com

In the synthesis of thiophene-based copolymers, a di-halogenated monomer like this compound can be reacted with an aromatic comonomer possessing active C-H bonds. A common catalytic system for this reaction is Pd(OAc)2 with additives like pivalic acid. core.ac.uk The reaction conditions, particularly the reaction time, are critical for obtaining high-molecular-weight polymers while avoiding cross-linking side reactions. rsc.org This technique has been successfully used to synthesize a variety of donor-acceptor copolymers for applications in polymer solar cells. mdpi.comrsc.org

Electrochemical polymerization is a method where a monomer is oxidized at an electrode surface to form radical cations that subsequently couple to form a polymer film directly on the electrode. dtic.mil This technique offers a direct route to preparing conductive polymer films. For thiophenes, the process involves applying a potential sufficient to initiate the oxidation of the monomer. dtic.mil

Polymers derived from this compound are a class of organic semiconductors. oregonstate.edu These materials possess π-conjugated systems that allow for the delocalization of electrons, which is the basis for their semiconducting properties. researchgate.net Organic semiconductors are the active materials in a wide range of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and thin-film transistors. oregonstate.eduresearchgate.net

The performance of these devices is intrinsically linked to the electronic and optical properties of the conjugated polymer used. wiley.com For instance, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determine the charge injection and transport characteristics, as well as the optical absorption and emission spectra of the material. researchgate.net By copolymerizing thiophene units with other electron-rich or electron-deficient aromatic units, these properties can be finely tuned to optimize device performance. frontiersin.org The ability to process these polymers from solution allows for the fabrication of large-area and flexible devices at a low cost. oregonstate.edu

Non-linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical switching, frequency conversion, and other photonic technologies. nih.govnih.gov Organic molecules with extended π-conjugation and a significant difference in electron density between donor and acceptor groups often exhibit large NLO responses.

Derivatives of this compound have been investigated as potential NLO materials. Through palladium-catalyzed Suzuki cross-coupling reactions, the bromine atoms at the 3- and 4-positions of the thiophene ring can be substituted with various aryl groups. mdpi.com This synthetic strategy creates 3,4-biaryl-2,5-dichlorothiophene derivatives with extended conjugation. mdpi.com

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the first hyperpolarizability (βo), a key figure of merit for second-order NLO activity. mdpi.com These calculations have shown that attaching different aryl groups to the thiophene core significantly influences the NLO response. mdpi.com For example, derivatives containing certain substituted phenyl groups have been found to possess large βo values, indicating significant NLO potential. mdpi.com

Table 2: Calculated First Hyperpolarizability (βo) for Selected 3,4-biaryl-2,5-dichlorothiophene Derivatives

| Derivative | Aryl Substituent | First Hyperpolarizability (βo) (a.u.) |

|---|---|---|

| 2b | 4-Fluorophenyl | 1361.75 |

| 2g | 4-(Trifluoromethyl)phenyl | 2807.08 |

Data sourced from a study on the NLO potential of thiophene derivatives. mdpi.com

Components in Supramolecular Chemistry and Crystal Engineering for Directed Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. mpg.de Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired structures and properties by controlling these intermolecular interactions. ias.ac.inias.ac.in

Molecules like this compound are valuable components in this field due to their defined shape and multiple halogen atoms, which can participate in specific and directional interactions like halogen bonding. These interactions can be used to guide the self-assembly of molecules into highly organized, extended architectures. mpg.de The controlled assembly of such molecular building blocks is a bottom-up approach to creating novel materials with specific functions. ias.ac.in

The concept of directed self-assembly (DSA) is particularly important for next-generation lithography and nanofabrication. researchgate.netresearchgate.net In this context, molecular units are designed to spontaneously form ordered patterns on a substrate. While much of the work in DSA focuses on block copolymers, the principles of using specific intermolecular interactions to guide assembly are universal. The predictable directional interactions afforded by the multiple halogen atoms on the this compound scaffold make it and its derivatives intriguing candidates for designing new molecular systems for controlled self-assembly.

Building Blocks for Complex Heterocyclic Systems (e.g., Halogenated and Arylated Anthraquinones)

The highly halogenated structure of this compound makes it a valuable synthon, or building block, for the construction of more complex, polycyclic aromatic systems. Its utility is particularly notable in the synthesis of substituted anthraquinones, which are a critical class of compounds used in dyes, pigments, and functional materials. The thiophene ring serves as a latent diene, which, through specific reaction pathways, can be used to build the fused ring system characteristic of anthraquinones.

Synthesis of Halogenated Anthraquinones

A primary application of halogenated thiophenes, including by extension this compound, is in the preparation of halogenated anthraquinones. Research has established a direct synthetic route where various bromothiophenes react with 1,4-naphthoquinones in the presence of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding brominated anthraquinones. mdpi.comresearchgate.net This process is an oxidative cycloaddition, where the thiophene is believed to be oxidized in situ to a reactive thiophene S-oxide. This intermediate then acts as a diene in a [4+2] Diels-Alder cycloaddition reaction with the naphthoquinone dienophile. The resulting bicyclic adduct subsequently eliminates sulfur dioxide to form the stable, aromatic anthraquinone (B42736) core.

While specific studies detailing the use of this compound were not prevalent in the reviewed literature, the successful application of precursors like 2,5-dibromothiophene (B18171), 2,3,4,5-tetrabromothiophene, and 2,5-dichlorothiophene (B70043) in this reaction strongly supports its viability as a substrate. mdpi.com The reaction would theoretically proceed as follows:

Oxidation: this compound is oxidized by m-CPBA to form the corresponding highly reactive S-oxide intermediate.

Diels-Alder Reaction: The S-oxide acts as a diene and reacts with a 1,4-naphthoquinone (B94277) derivative.

Sulfur Dioxide Extrusion: The initial cycloadduct spontaneously loses sulfur dioxide (SO₂) to yield a dihalogenated, dibrominated anthraquinone derivative.

This method provides a powerful tool for creating specifically substituted anthraquinone skeletons that retain the halogen atoms from the original thiophene precursor. These halogen atoms are not merely placeholders; they serve as crucial functional handles for subsequent chemical modifications.

Precursors for Arylated Anthraquinones

The true synthetic power of the halogenated anthraquinones derived from thiophene precursors lies in their role as versatile intermediates for creating more complex, arylated systems. mdpi.comresearchgate.net The bromine atoms on the anthraquinone core are particularly amenable to modern cross-coupling reactions.

Detailed research findings have shown that bromoanthraquinones can be effectively subjected to Suzuki-Miyaura cross-coupling reactions with a variety of arylboronic acids. mdpi.com This palladium-catalyzed reaction replaces the bromine atoms with aryl groups, providing a modular and efficient method for synthesizing arylated anthraquinones.

Table 1: Key Research Findings on the Synthesis of Arylated Anthraquinones from Halogenated Precursors

| Finding | Description | Relevant Precursors | Coupling Reaction | Catalyst System (Example) | Result | Source |

| Versatile Intermediates | Brominated anthraquinones, synthesized from bromothiophenes, are effective building blocks for more complex derivatives. | Bromothiophenes | Not Applicable | Not Applicable | Halogenated Anthraquinones | mdpi.comresearchgate.net |

| Arylation via Cross-Coupling | The resulting bromoanthraquinones readily undergo Suzuki-Miyaura reactions to introduce aryl substituents. | Bromoanthraquinones | Suzuki-Miyaura | Pd(PPh₃)₄/PPh₃ or Pd(PPh₃)₂Cl₂/PPh₃ | Arylated Anthraquinones | mdpi.com |

| Selective Arylation | In di-bromo systems, the position of arylation can be selective, with the first aryl group adding to the sterically less hindered position. | 1-aryl-2,4-dibromoanthraquinones | Suzuki-Miyaura | Pd(PPh₃)₄/PPh₃ | 1,4-diaryl-2-bromoanthraquinones | mdpi.com |

This two-step sequence—oxidative cycloaddition followed by cross-coupling—transforms a relatively simple halogenated heterocycle like this compound into a highly functionalized and complex polycyclic aromatic system. The ability to introduce a wide range of aryl groups opens pathways to materials with tailored electronic and photophysical properties, suitable for advanced applications.

Q & A

Q. What are the optimal synthetic routes for 3,4-Dibromo-2,5-dichlorothiophene, and how can purity be ensured?

Methodological Answer: Synthesis typically involves sequential halogenation of thiophene derivatives. For regioselective bromination and chlorination, use controlled stoichiometry and low-temperature conditions to minimize side reactions. Purification can be achieved via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography. Monitor purity using HPLC (≥95% threshold) and confirm via H/C NMR spectroscopy. For example, analogous halogenated dihydrofuran derivatives were purified using gradient recrystallization, yielding high-purity crystals suitable for X-ray analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry and confirm halogen positions. For example, single-crystal X-ray diffraction (SC-XRD) revealed Br⋯Br contacts (3.45 Å) and Cl⋯Cl interactions in related compounds, critical for understanding packing behavior .

- NMR spectroscopy : Use H and C NMR to identify substituent patterns. Coupling constants in H NMR can distinguish between adjacent vs. distal halogens.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and isotopic patterns.

Advanced Research Questions

Q. How do non-covalent interactions (e.g., Br⋯Br, Cl⋯Cl) influence the crystal packing of this compound?

Methodological Answer: Analyze halogen-halogen interactions using SC-XRD and Hirshfeld surface calculations. In analogous systems, Br⋯Br contacts (3.3–3.6 Å) and Cl⋯Cl interactions (3.4–3.5 Å) contribute to layered crystal packing, stabilizing the lattice through Type II halogen bonding . Computational tools like CrystalExplorer can quantify interaction energies and map electrostatic potentials. Compare with DFT-optimized gas-phase structures to assess solid-state vs. isolated molecule behavior .

Q. How can researchers resolve contradictions between computational (DFT) and experimental (X-ray) bond length/angle data?

Methodological Answer:

- Parameter adjustment : Optimize DFT basis sets (e.g., B3LYP/6-311+G(d,p)) to account for dispersion forces and relativistic effects in heavy atoms like bromine.

- Solid-state vs. gas-phase : X-ray data reflect crystal packing forces, while DFT models isolated molecules. Use periodic boundary conditions (PBC) in DFT to simulate crystal environments.

- Statistical validation : Calculate mean absolute deviations (MAD) between experimental and computed parameters. For example, in related dihalogenated compounds, MAD for bond lengths was <0.02 Å after basis set optimization .

Q. What strategies optimize regioselectivity in multi-halogenation reactions for thiophene derivatives?

Methodological Answer:

- Directing groups : Introduce temporary substituents (e.g., sulfonyl or nitro groups) to guide halogen placement.

- Lewis acid catalysts : Use FeCl₃ or AlCl₃ to polarize the thiophene ring, enhancing electrophilic attack at specific positions.

- Kinetic control : Lower reaction temperatures favor kinetic products (e.g., 3,4-dibromination before 2,5-chlorination). Monitor reaction progress via in-situ Raman spectroscopy to halt at intermediate stages.

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Screening conditions : Use a factorial design (e.g., 2³ DOE) to test variables: catalyst (Pd(PPh₃)₄ vs. Pd₂(dba)₃), base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. DMF).

- Analytical follow-up : Track coupling efficiency via GC-MS or F NMR (if fluorinated partners are used). For example, analogous brominated dihydrofurans showed >80% yield in Pd-catalyzed couplings under optimized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.